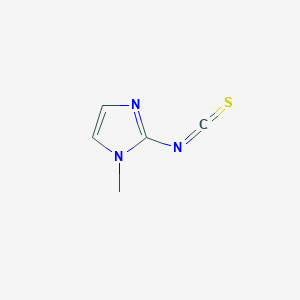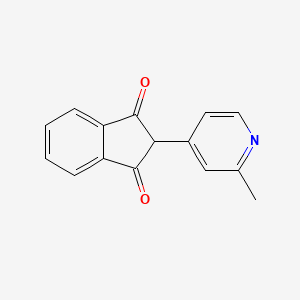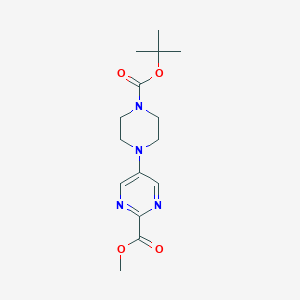
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. It features a pyrimidine ring substituted with a methyl ester group at the 2-position and a 4-Boc-1-piperazinyl group at the 5-position. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Boc-Protected Piperazine: The Boc-protected piperazine is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine core with Boc-protected piperazine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrimidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative.
Ester Hydrolysis: The major product is the carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine group can enhance the compound’s ability to cross biological membranes, while the pyrimidine core can interact with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(4-methylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a methyl group instead of a Boc group.
Methyl 5-(4-ethylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with an ethyl group instead of a Boc group.
Methyl 5-(4-phenylpiperazinyl)pyrimidine-2-carboxylate: Similar structure but with a phenyl group instead of a Boc group.
Uniqueness
Methyl 5-(4-Boc-1-piperazinyl)pyrimidine-2-carboxylate is unique due to the presence of the Boc-protected piperazine group, which provides stability and protects the amine functionality during synthetic transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C15H22N4O4 |
|---|---|
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
methyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)11-9-16-12(17-10-11)13(20)22-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
DRRZFYFGFTUIJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(N=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


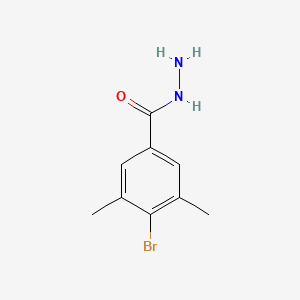
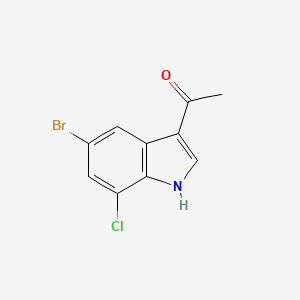


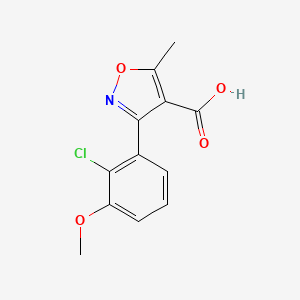
![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
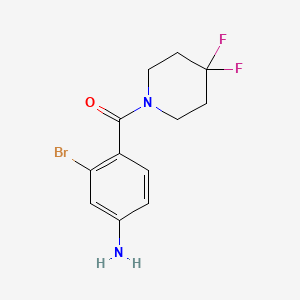
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)

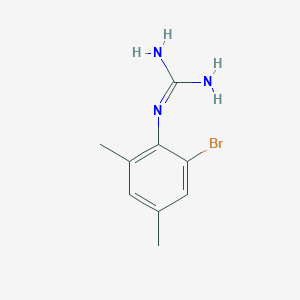
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)
